molecular formula C16H22O2 B12547728 Benzene, 1-[[[(1S)-1-ethynylhexyl]oxy]methyl]-4-methoxy- CAS No. 180977-94-0

Benzene, 1-[[[(1S)-1-ethynylhexyl]oxy]methyl]-4-methoxy-

Cat. No.: B12547728
CAS No.: 180977-94-0
M. Wt: 246.34 g/mol
InChI Key: RFNJYLLDMGPEOX-OAHLLOKOSA-N
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Description

Benzene, 1-[[[(1S)-1-ethynylhexyl]oxy]methyl]-4-methoxy- is an organic compound with a complex structure that includes a benzene ring substituted with an ethynylhexyl group, an oxy-methyl group, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-[[[(1S)-1-ethynylhexyl]oxy]methyl]-4-methoxy- typically involves multiple steps, starting from benzene. The key steps include:

    Friedel-Crafts Alkylation: Introduction of the ethynylhexyl group using an alkyl halide and a Lewis acid catalyst such as aluminum chloride (AlCl₃).

    Etherification: Formation of the oxy-methyl group through a reaction with a suitable alkylating agent.

    Methoxylation: Introduction of the methoxy group using methanol and a strong acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C), resulting in the hydrogenation of the ethynyl group.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring reacts with electrophiles such as bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Common Reagents and Conditions

    Oxidation: KMnO₄, CrO₃, acidic or basic conditions.

    Reduction: H₂, Pd/C, elevated pressure and temperature.

    Substitution: Br₂, HNO₃, AlCl₃, acidic conditions.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Hydrogenated derivatives.

    Substitution: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

Benzene, 1-[[[(1S)-1-ethynylhexyl]oxy]methyl]-4-methoxy- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzene, 1-[[[(1S)-1-ethynylhexyl]oxy]methyl]-4-methoxy- involves its interaction with molecular targets such as enzymes and receptors. The ethynylhexyl group may facilitate binding to hydrophobic pockets, while the methoxy group can participate in hydrogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzene, (1-ethylhexyl)-: Similar structure but lacks the methoxy group.

    Benzene, (1-methyl-1-propenyl)-: Contains a different alkyl group and lacks the oxy-methyl substitution.

Uniqueness

Benzene, 1-[[[(1S)-1-ethynylhexyl]oxy]methyl]-4-methoxy- is unique due to the combination of its substituents, which confer distinct chemical and biological properties

Properties

CAS No.

180977-94-0

Molecular Formula

C16H22O2

Molecular Weight

246.34 g/mol

IUPAC Name

1-methoxy-4-[[(3S)-oct-1-yn-3-yl]oxymethyl]benzene

InChI

InChI=1S/C16H22O2/c1-4-6-7-8-15(5-2)18-13-14-9-11-16(17-3)12-10-14/h2,9-12,15H,4,6-8,13H2,1,3H3/t15-/m1/s1

InChI Key

RFNJYLLDMGPEOX-OAHLLOKOSA-N

Isomeric SMILES

CCCCC[C@@H](C#C)OCC1=CC=C(C=C1)OC

Canonical SMILES

CCCCCC(C#C)OCC1=CC=C(C=C1)OC

Origin of Product

United States

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